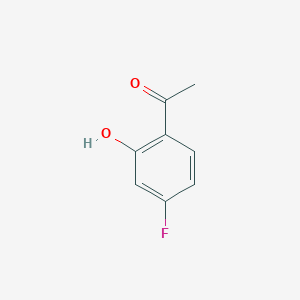

4'-Fluoro-2'-hydroxyacetophénone

Vue d'ensemble

Description

4’-Fluoro-2’-hydroxyacetophenone is a substituted acetophenone derivative with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . This compound is characterized by the presence of a fluorine atom at the para position and a hydroxyl group at the ortho position relative to the acetyl group on the benzene ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Applications De Recherche Scientifique

Chemical Properties and Overview

- Molecular Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- CAS Number : 1481-27-2

- Melting Point : 27-30 °C

- Boiling Point : 65 °C (at 2 mmHg)

4'-Fluoro-2'-hydroxyacetophenone features a fluorine atom and a hydroxyl group attached to a phenyl ring, which enhances its biological activity and reactivity in chemical synthesis.

Medicinal Chemistry

4'-Fluoro-2'-hydroxyacetophenone has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Notably, it serves as a starting material for the synthesis of novel chalcone derivatives, which exhibit antioxidant, anti-inflammatory, and analgesic properties. A study demonstrated the synthesis of these derivatives through aldol condensation followed by cyclization with hydrazine, highlighting their efficacy in biological assays .

Antioxidant and Anti-inflammatory Agents

Research has shown that derivatives synthesized from 4'-fluoro-2'-hydroxyacetophenone possess significant antioxidant and anti-inflammatory activities. A comprehensive evaluation indicated that these compounds could be developed into therapeutic agents for conditions associated with oxidative stress and inflammation .

Photocatalysis

Recent studies have explored the use of 4'-fluoro-2'-hydroxyacetophenone in photocatalytic applications. Its ability to facilitate reactions under light irradiation makes it a candidate for developing sustainable chemical processes, particularly in biomass conversion to value-added products .

Case Study 1: Synthesis of Chalcone Derivatives

A detailed study focused on synthesizing various chalcone derivatives from 4'-fluoro-2'-hydroxyacetophenone. The synthesized compounds underwent biological evaluation for their potential as anti-inflammatory agents. The results indicated significant activity against inflammatory markers, suggesting their therapeutic potential in treating inflammatory diseases .

Case Study 2: Biological Baeyer-Villiger Oxidation

Another significant application involves the biological Baeyer-Villiger oxidation of acetophenones using Pseudomonas fluorescens. This study utilized 19F NMR spectroscopy to monitor the reaction progress and conversion rates of fluorinated acetophenones, including 4'-fluoro-2'-hydroxyacetophenone. The findings revealed insights into the metabolic pathways involved in the oxidation process .

Mécanisme D'action

Target of Action

4’-Fluoro-2’-hydroxyacetophenone is a substituted acetophenone derivative It has been reported that the compound undergoes a baeyer-villiger oxidation to 4-fluorocatechol by using whole cells of pseudomonas fluorescens acb . This suggests that the enzymes involved in this oxidation process could be potential targets of the compound.

Mode of Action

The interaction of 4’-Fluoro-2’-hydroxyacetophenone with its targets involves a Baeyer-Villiger oxidation, which converts the compound to 4-fluorocatechol . This oxidation process is facilitated by the enzymes present in Pseudomonas fluorescens ACB . The resulting changes include the conversion of the acetophenone derivative to a catechol derivative.

Biochemical Pathways

The catabolism of 4’-Fluoro-2’-hydroxyacetophenone proceeds through the intermediate formation of hydroquinone . The compound is initially oxidized to 4-fluorocatechol, which is then further processed in the cell

Analyse Biochimique

Biochemical Properties

It has been reported that the biological Baeyer-Villiger oxidation of 4’-Fluoro-2’-hydroxyacetophenone to 4-fluorocatechol by using whole cells of Pseudomonas fluorescens ACB . This suggests that 4’-Fluoro-2’-hydroxyacetophenone may interact with certain enzymes and proteins within these cells.

Molecular Mechanism

It is known that it undergoes Baeyer-Villiger oxidation to 4-fluorocatechol in the presence of Pseudomonas fluorescens ACB , suggesting that it may interact with certain enzymes in this organism

Metabolic Pathways

It is known that it can be oxidized to 4-fluorocatechol by Pseudomonas fluorescens ACB

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4’-Fluoro-2’-hydroxyacetophenone can be synthesized through several methods. One common synthetic route involves the Baeyer-Villiger oxidation of 4’-fluoro-2’-hydroxyacetophenone to 4-fluorocatechol using whole cells of Pseudomonas fluorescens . Another method includes the aldol condensation of substituted aldehydes with 4’-fluoro-2’-hydroxyacetophenone, followed by cyclization with hydrazine hydrate .

Industrial Production Methods: While specific industrial production methods for 4’-fluoro-2’-hydroxyacetophenone are not extensively documented, the compound is typically produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes.

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Fluoro-2’-hydroxyacetophenone undergoes various chemical reactions, including:

Oxidation: Baeyer-Villiger oxidation to form 4-fluorocatechol.

Substitution: Reactions involving nucleophilic substitution due to the presence of the fluorine atom.

Condensation: Aldol condensation with aldehydes to form chalcones.

Common Reagents and Conditions:

Oxidation: Whole cells of Pseudomonas fluorescens for Baeyer-Villiger oxidation.

Condensation: Substituted aldehydes and hydrazine hydrate for aldol condensation.

Major Products Formed:

4-Fluorocatechol: from oxidation.

4’-Fluoro-2’-hydroxychalcones: from aldol condensation.

Comparaison Avec Des Composés Similaires

- 2’-Hydroxyacetophenone

- 4’-Hydroxyacetophenone

- 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone

- 3’-Fluoro-4’-methoxyacetophenone

Comparison: 4’-Fluoro-2’-hydroxyacetophenone is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, such as 2’-hydroxyacetophenone and 4’-hydroxyacetophenone, the fluorine atom enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .

Activité Biologique

4'-Fluoro-2'-hydroxyacetophenone (CAS Number: 1481-27-2) is an organic compound characterized by a fluorine atom at the para position and a hydroxy group at the ortho position relative to the acetophenone moiety. Its molecular formula is C₈H₇FO₂, with a molar mass of 154.14 g/mol. This compound has garnered attention in various fields due to its biological activity , particularly in antimicrobial and anti-inflammatory contexts.

Biological Activity Overview

Research indicates that 4'-fluoro-2'-hydroxyacetophenone exhibits significant biological activities, including:

- Antimicrobial Effects : Studies have reported its inhibitory effects against certain bacterial strains, suggesting potential applications in developing new antimicrobial therapies.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .

The biological activity of 4'-fluoro-2'-hydroxyacetophenone can be attributed to its ability to interact with various biological targets. Notably, it is suggested to inhibit specific enzymes involved in inflammatory processes and may affect microbial targets.

Antimicrobial Activity

In a study focusing on the antimicrobial properties of 4'-fluoro-2'-hydroxyacetophenone, it was found to exhibit activity against a range of bacterial strains. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis or function, leading to cell death.

Table 1: Antimicrobial Activity of 4'-Fluoro-2'-hydroxyacetophenone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Cell wall synthesis inhibition |

| Staphylococcus aureus | 16 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Unknown |

Anti-inflammatory Activity

A series of experiments evaluated the anti-inflammatory potential of 4'-fluoro-2'-hydroxyacetophenone using various in vitro models. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 2: Inhibition of COX Enzymes by 4'-Fluoro-2'-hydroxyacetophenone

| COX Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|

| COX-1 | 25 | 1.5 |

| COX-2 | 15 |

The selectivity ratio indicates that while the compound inhibits both COX enzymes, it shows a preference for COX-2, which is often associated with inflammation.

Structural Analysis and Synthesis

The synthesis of 4'-fluoro-2'-hydroxyacetophenone can be achieved through various methods, including:

- Friedel-Crafts Acylation : Reaction of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst.

- Aldol Condensation : This method has been utilized for synthesizing related compounds such as chalcone derivatives .

Structural Comparison

4'-Fluoro-2'-hydroxyacetophenone shares structural similarities with other phenolic compounds that exhibit diverse biological activities. The unique positioning of functional groups contributes to its specific reactivity and interaction profiles.

Table 3: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyacetophenone | Hydroxy group at ortho position | Common precursor for derivatives |

| 4-Hydroxyacetophenone | Hydroxy group at para position | Exhibits different biological activities |

| 3-Fluoro-2-hydroxyacetophenone | Fluorine at meta position | Different reactivity patterns |

Propriétés

IUPAC Name |

1-(4-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTBTUXAMVOKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371992 | |

| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-27-2 | |

| Record name | 1-(4-Fluoro-2-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4'-fluoro-2'-hydroxyacetophenone?

A1: 4'-Fluoro-2'-hydroxyacetophenone (C8H7FO2) is a substituted acetophenone with a fluorine atom at the 4' position and a hydroxyl group at the 2' position of the aromatic ring. The molecular weight is 154.14 g/mol. [] The compound crystallizes as discrete molecules, potentially influenced by an intramolecular hydrogen bond between the hydroxyl and carbonyl groups (O—H⋯O). []

Q2: How is 4'-fluoro-2'-hydroxyacetophenone used in biological studies?

A2: This compound serves as a model substrate for studying the biological Baeyer-Villiger oxidation pathway. [] Researchers use it to understand how enzymes like 4'-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB catalyze the conversion of acetophenones into phenyl acetates. [] The fluorine atom acts as a valuable probe for 19F nuclear magnetic resonance (NMR) spectroscopy, allowing scientists to track the compound's transformation in both whole cells and enzymatic assays. []

Q3: What are the products of 4'-fluoro-2'-hydroxyacetophenone biotransformation?

A3: The biological Baeyer-Villiger oxidation of 4'-fluoro-2'-hydroxyacetophenone by P. fluorescens ACB leads to the formation of 4-fluorocatechol. [] This conversion happens without the detection of the intermediate 4'-fluoro-2'-hydroxyphenyl acetate, suggesting rapid further degradation. [] Interestingly, 4-fluorocatechol is subsequently degraded with a release of fluoride ions. [] When using purified HAPMO, the reaction yields 4'-fluoro-2'-hydroxyphenyl acetate, demonstrating the enzyme's specific role in the initial oxidation step. []

Q4: How does pH influence the enzymatic Baeyer-Villiger oxidation of 4'-fluoro-2'-hydroxyacetophenone?

A4: Studies using purified HAPMO showed that the enzymatic conversion of 4'-fluoro-2'-hydroxyacetophenone to its corresponding phenyl acetate is influenced by pH. [] Although the reaction proceeds faster at pH 8, the formed phenyl acetate exhibits higher stability at pH 6. [] This difference in stability is attributed to the higher susceptibility of 4'-fluoro-2'-hydroxyphenyl acetate to base-catalyzed hydrolysis compared to 4'-fluorophenyl acetate. []

Q5: Are there any synthetic applications of 4'-fluoro-2'-hydroxyacetophenone?

A5: Yes, 4'-fluoro-2'-hydroxyacetophenone is utilized as a starting material in organic synthesis. [] It can undergo aldol condensation reactions with various aldehydes to produce novel 4'-fluoro-2'-hydroxychalcones. [] These chalcones exhibit promising biological activities, including antioxidant, anti-inflammatory, and analgesic properties. [] Further modifications, such as cyclization with hydrazine hydrate, can generate dihydropyrazole derivatives with potentially enhanced pharmaceutical applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.